molecular formula C19H12N2O5S B2968696 3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one CAS No. 330557-85-2

3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one

Cat. No. B2968696
CAS RN: 330557-85-2
M. Wt: 380.37
InChI Key: OPHKRCRRUANTHW-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone and thioamide . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit various biological activities, which are often influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one has been studied extensively for its potential use in scientific research. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one is not fully understood. However, it is believed to act by inhibiting various signaling pathways in cells, including the NF-κB and MAPK pathways. This inhibition leads to a reduction in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one in lab experiments include its ease of synthesis, low toxicity, and potential therapeutic applications. However, there are also some limitations to its use. For example, this compound may not be suitable for use in certain cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one. One potential direction is to investigate its potential use as an anticancer agent in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of more efficient synthetic methods for this compound may lead to its use in larger-scale scientific research.

Synthesis Methods

The synthesis of 3-(4-(4-methoxyphenyl)thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the reaction of 4-(4-methoxyphenyl)-2-thiazolamine with 3-nitro-2H-chromen-2-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. This synthetic method has been optimized for large-scale production, making it suitable for use in scientific research.

Safety and Hazards

As with any chemical compound, the safety and hazards of thiazole derivatives would depend on the specific compound and its properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for detailed information .

properties

IUPAC Name

3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O5S/c1-25-14-5-2-11(3-6-14)16-10-27-18(20-16)15-9-12-8-13(21(23)24)4-7-17(12)26-19(15)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKRCRRUANTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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